Methyl 5-(3-methoxyphenyl)nicotinate

描述

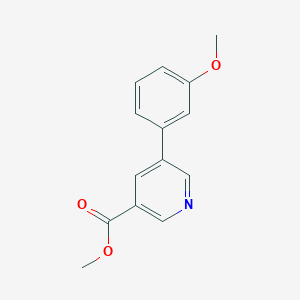

Methyl 5-(3-methoxyphenyl)nicotinate is a nicotinic acid derivative featuring a methoxyphenyl substituent at the 5-position of the pyridine ring and a methyl ester group at the carboxylate position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical research. Hydrolysis steps involving NaOH in methanol/THF mixtures may also be employed for functional group interconversion, as seen in structurally similar compounds .

属性

IUPAC Name |

methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-5-3-4-10(7-13)11-6-12(9-15-8-11)14(16)18-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHHVNOLKZCWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602424 | |

| Record name | Methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97000-24-3 | |

| Record name | Methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Comparative Analysis with Similar Nicotinate Esters

Structural and Substituent Variations

The methoxyphenyl group at the 5-position distinguishes Methyl 5-(3-methoxyphenyl)nicotinate from other nicotinate esters. Key structural analogs include:

- Methyl nicotinate : Lacks aromatic substituents, offering a baseline for hydrolysis and penetration studies.

- Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate (CAS 303146-40-9): Features a cyano group and 2-methoxyphenoxy substituent, altering steric and electronic properties .

Table 1: Structural Comparison of Nicotinate Esters

| Compound Name | Substituent Position(s) | Key Functional Groups | CAS Number |

|---|---|---|---|

| Methyl nicotinate | None | Methyl ester | 13108-19-5 |

| This compound | 5-position | 3-Methoxyphenyl, methyl ester | Not explicitly listed |

| Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate | 2-, 5-, 6-positions | Cyano, 2-methoxyphenoxy, methyl | 303146-40-9 |

| Methyl 6-(3-methoxyphenyl)-2-methylnicotinate | 2-, 6-positions | 3-Methoxyphenyl, methyl | 1432266-44-8 |

Physicochemical and Metabolic Stability

Nicotinate esters exhibit variable hydrolysis rates influenced by substituents. Evidence from human serum albumin (HSA)-catalyzed hydrolysis studies reveals:

- Methyl nicotinate : Slow hydrolysis (half-life >95 hours) due to minimal steric hindrance .

- 2-Butoxyethyl nicotinate : Rapid hydrolysis (half-life <15 minutes) due to the bulky alkoxy group increasing ester lability .

- This compound : Predicted intermediate stability. The 3-methoxyphenyl group may introduce moderate steric hindrance, slowing hydrolysis compared to unsubstituted methyl nicotinate but faster than highly branched analogs.

Table 2: Hydrolysis Half-Lives of Nicotinate Esters

Table 3: Skin Penetration Efficacy of Nicotinate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。